molecular formula C12H16N2S B1663881 Xylazine CAS No. 7361-61-7

Xylazine

Cat. No.: B1663881
CAS No.: 7361-61-7
M. Wt: 220.34 g/mol
InChI Key: BPICBUSOMSTKRF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Xylazine’s primary target is the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a cellular response. Specifically, this compound inhibits the release of norepinephrine , a neurotransmitter involved in various functions including attention and responding actions in the brain. New data suggests there may be alternative targets .

Biochemical Pathways

The activation of α2 adrenoceptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) inside the cell . This decrease in cAMP causes smooth muscle contraction . Additional α2 adrenoceptors located on the sympathetic nerve terminals inhibit the release of norepinephrine and dopamine .

Pharmacokinetics

This compound is absorbed, metabolized, and eliminated rapidly . It is reported that less than 1% of the drug is excreted unchanged in the urine in the cow and about 8% in the rat . The major biotransformed metabolite is 2,6-dimethylaniline (DMA) .

Result of Action

The activation of α2 adrenoceptors by this compound results in several effects. These include sedation , analgesia (pain relief), and muscle relaxation . It also causes a significant reduction in blood pressure and heart rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the prevalence and geographical spread of this compound use have increased over time . It is often used in combination with other drugs such as fentanyl, which can enhance the euphoria and analgesia induced by fentanyl and reduce the frequency of injections . The intentional and unintentional use of this compound is a cause for concern due to its side effects .

Biochemical Analysis

Biochemical Properties

Xylazine acts as a potent alpha-2 adrenergic agonist . It binds to alpha receptors on smooth muscle, causing contraction and vasoconstriction . Due to its lipophilic nature, this compound can directly stimulate central alpha-2 receptors as well as peripheral alpha-adrenoceptors in a variety of tissues .

Cellular Effects

This compound induces opioid-like effects, including sedation, slowed heart rate, and small pupils, similar to the effects produced in people by its pharmaceutical cousin clonidine . This compound use is also associated with respiratory depression . The effects of this compound on cells can last up to 4 hours .

Molecular Mechanism

This compound acts as an agonist at central alpha-2-adrenergic receptors in the brain. This causes a rapid decrease in the release of the neurotransmitters norepinephrine and dopamine .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are transient. The first effects are usually seen within 5 minutes of injection and the maximum effect is produced ten minutes later . Some effects (hyperthermia, hyperglycemia, ruminal atony, prostration) persisted as long as 12 to 24 hours or up to 36 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in cattle, the dose rate is 0.05-0.3 mg/kg bodyweight according to the degree of sedation required . In horses, the dose rate is 0.6 – 1 mg/kg bodyweight .

Metabolic Pathways

This compound is metabolized by liver cytochrome P450 enzymes. When it reaches the liver, this compound is metabolized and proceeds to the kidneys to be excreted in urine. Around 70% of a dose is excreted by urine . The main this compound biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .

Transport and Distribution

Once this compound gains access to the vascular system, it is distributed within the blood, allowing this compound to enter the heart, lungs, liver, and kidney . This compound has a large volume of distribution (V d). The V d = 1.9–2.5 for horses, cattle, sheep, and dogs .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICBUSOMSTKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23076-35-9 (mono-hydrochloride)
Record name Xylazine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3040643
Record name Xylazine
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Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7361-61-7
Record name Xylazine
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Record name Xylazine [USP:INN:BAN]
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Record name Xylazine
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Record name xylazine
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Record name Xylazine
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Record name Xylazine
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Synthesis routes and methods I

Procedure details

2,6-Dimethylphenylisothiocyanate (15.0 g, 0.093 mole) was added to 3-amino-1-propanol (6.9 g, 0.093 mole) in 60 ml of ether, and the mixture was heated to reflux for 0.5 hr. After the ether was evaporated, 60 ml of concentrated hydrochloric acid was added and refluxing was continued for 0.5 hr. The cooled reaction mixture was treated with 60 ml of water and filtered. The filtrate was made basic with dilute sodium hydroxide, and the precipitate was collected by filtration and washed with water. Recrystallization from ethanol-water (charcoal) gave 16.3 g (80%) of xylazine, m.p. 136°-138° C. (lit. m.p. 140°-141° C.). This step was run three times with yields ranging from 80 to 93%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
749 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylazine
Reactant of Route 2
Xylazine
Reactant of Route 3
Reactant of Route 3
Xylazine

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